6-(4-Propylphenyl)piperidin-2-one
Description
6-(4-Propylphenyl)piperidin-2-one is a piperidinone derivative featuring a 4-propylphenyl substituent at the 6-position of the heterocyclic ring. The propyl group introduces hydrophobicity, which may influence solubility and pharmacokinetic properties compared to polar substituents like methoxy or propargyl groups.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
6-(4-propylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI Key |
BGZCUEFILAXCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Propylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates . The reaction conditions often involve the use of tris(trimethylsilyl)silane instead of tributyltin hydride to enhance diastereoselectivity .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including 6-(4-Propylphenyl)piperidin-2-one, often involve hydrogenation, cyclization, and cycloaddition reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Propylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite under mild conditions.
Reduction: Reduction reactions can be performed using hydrogenation techniques with metal catalysts.
Substitution: Substitution reactions often involve the use of primary amines and diols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, metal catalysts for hydrogenation, and primary amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-(4-Propylphenyl)piperidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Propylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cancer cell survival and proliferation . The compound may also inhibit cell migration and induce cell cycle arrest, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)piperidin-2-one
- Structure : A methoxy group replaces the propyl substituent at the para position of the phenyl ring.
- Properties: Molecular weight: 205.25 g/mol Purity: ≥95% (HPLC) Applications: Potential intermediate in drug discovery, though biological data are unavailable in the evidence.
6-(Prop-2-ynyl)piperidin-2-one
- Structure : A propargyl group replaces the 4-propylphenyl moiety.
- Synthesis : Synthesized via Li-naphthalenide-mediated alkylation of N-tosyl carbamates (87% yield) .
- Properties :
- Yield: 87% (column chromatography)
- Physical state: Yellow solid
- Key Differences : The propargyl group introduces a reactive alkyne, enabling click chemistry or further functionalization. This contrasts with the inert propyl chain in 6-(4-Propylphenyl)piperidin-2-one.
4-(2-Methoxyphenyl)piperidin-2-one
- Structure : Methoxy substitution at the ortho position of the phenyl ring, attached to the 4-position of piperidin-2-one.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation (52% yield) .
- Key Differences : Positional isomerism (4- vs. 6-substitution) and ortho-methoxy steric effects may alter receptor binding or metabolic stability compared to para-substituted analogs.
Comparative Data Table
*Calculated based on formula C₈H₁₁NO.
Research Findings and Implications
- Synthetic Efficiency : Propargyl derivatives (87% yield) outperform methoxyphenyl analogs (52% yield) , suggesting substituent-dependent reaction optimizations.
- Hydrophobic Groups (e.g., propyl): May improve membrane permeability but reduce aqueous solubility. Reactive Moieties (e.g., propargyl): Enable modular derivatization for targeted drug delivery or probe development.
- Structural-Activity Relationships (SAR) : Positional isomerism (4- vs. 6-substitution) and steric effects (ortho vs. para) critically influence molecular interactions, though biological data remain sparse in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
